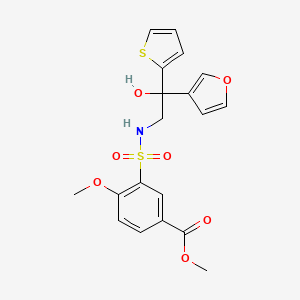

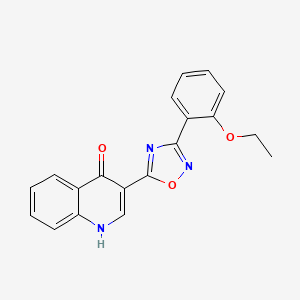

methyl 3-(N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)-4-methoxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Synthesis Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is used as a raw material in the synthesis of various agents, including anticancer and anti-atherosclerotic agents .Molecular Structure Analysis

Thiophene has the molecular formula C4H4S and is considered to be a structural alert .Chemical Reactions Analysis

Thiophene was discovered as a contaminant in benzene . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C .Scientific Research Applications

Synthesis and Chemical Modifications

Methylation of 3-Acylbenzofuran-2(3H)-ones : A study by Elix and Ferguson (1973) on the methylation of 3-acylbenzofuran-2(3H)-ones reveals methods for producing a mixture of 3-acyl-2-methoxybenzofuran and its derivatives, providing insights into the tautomeric forms of these compounds and their methylation reactions (Elix & Ferguson, 1973).

Synthesis of Functionalized Pyrimidine and Imidazole Derivatives : Sarıpınar et al. (2006) described the synthesis of functionalized pyrimidine and imidazole derivatives from 4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-2,3-dihydro-2,3-furandione, indicating the versatility of furan derivatives in synthesizing heterocyclic compounds with potential biological activity (Sarıpınar et al., 2006).

Organophosphorus Compounds from 2-Hydroxybenzoic Acids : El‐Barbary and Lawesson (1981) reported on simple new routes to phosphorins from 2-hydroxy-, 2-mercapto-, and 2-aminobenzoic acids, showcasing the chemical versatility of these compounds for creating heterocyclic phosphorus compounds (El‐Barbary & Lawesson, 1981).

Bioactive Compound Creation

Potentially Bioactive Compounds From Visnaginone : Abdel Hafez, Ahmed, and Haggag (2001) explored the reactions of 5-acetyl-6-hydroxy-4-methoxybenzo[b]furan (visnaginone) to produce compounds with potential bioactivity, revealing the synthetic utility of furan derivatives in medicinal chemistry (Abdel Hafez et al., 2001).

Synthesis of Furan 4'-thio-C-nucleosides : Ulgar et al. (2003) synthesized a series of furan C-nucleosides with a sulfur atom in the sugar ring, indicating their moderate inhibitory effects on α-l-fucosidase, showcasing the potential therapeutic applications of synthesized furan derivatives (Ulgar et al., 2003).

Mechanism of Action

Future Directions

properties

IUPAC Name |

methyl 3-[[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]sulfamoyl]-4-methoxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO7S2/c1-25-15-6-5-13(18(21)26-2)10-16(15)29(23,24)20-12-19(22,14-7-8-27-11-14)17-4-3-9-28-17/h3-11,20,22H,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJDQKXFDUNBORZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC(C2=COC=C2)(C3=CC=CS3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO7S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-phenoxy-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2408447.png)

![2-fluoro-N-({5-[(2-oxo-2-phenylethyl)thio]-1,3,4-oxadiazol-2-yl}methyl)benzamide](/img/structure/B2408451.png)

![3,5-dichloro-N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2408453.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(1-ethyl-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2408454.png)

![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-chlorobenzamide](/img/structure/B2408455.png)

![2-Ethyl-3-methyl-1-sulfanylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2408459.png)

![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-4-fluorobenzene-1-sulfonamide](/img/structure/B2408462.png)

![1'-(2-(4-(isopropylthio)phenyl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2408466.png)

![{5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}(thiomorpholin-4-yl)methanone](/img/structure/B2408470.png)